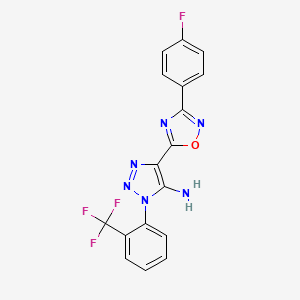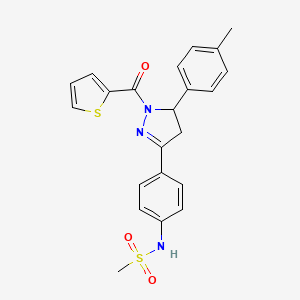
ethyl 4-(4-amino-5-(morpholine-4-carbonyl)-2-thioxothiazol-3(2H)-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-amino-5-(morpholine-4-carbonyl)-2-thioxothiazol-3(2H)-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This chemical compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of ethyl 4-(4-amino-5-(morpholine-4-carbonyl)-2-thioxothiazol-3(2H)-yl)benzoate involves the inhibition of specific enzymes and proteins in the body. This chemical compound has been shown to inhibit the activity of various enzymes, including tyrosinase, α-glucosidase, and acetylcholinesterase. It has also been shown to inhibit the expression of specific proteins, including Bcl-2 and COX-2.
Biochemical and Physiological Effects:
Ethyl 4-(4-amino-5-(morpholine-4-carbonyl)-2-thioxothiazol-3(2H)-yl)benzoate has been shown to have various biochemical and physiological effects in the body. This chemical compound has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the body. It has also been shown to increase the levels of antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
Ethyl 4-(4-amino-5-(morpholine-4-carbonyl)-2-thioxothiazol-3(2H)-yl)benzoate has several advantages and limitations for lab experiments. One of the advantages of this chemical compound is its high solubility in various solvents, which makes it easy to use in different experiments. However, one of the limitations of this chemical compound is its high cost, which can limit its use in some experiments.
将来の方向性
There are several future directions for the scientific research on ethyl 4-(4-amino-5-(morpholine-4-carbonyl)-2-thioxothiazol-3(2H)-yl)benzoate. One of the future directions is the development of new synthetic methods that can reduce the cost of producing this chemical compound. Another future direction is the study of the potential applications of this chemical compound in the treatment of other diseases, including cardiovascular diseases and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this chemical compound and its potential side effects.
In conclusion, ethyl 4-(4-amino-5-(morpholine-4-carbonyl)-2-thioxothiazol-3(2H)-yl)benzoate is a chemical compound that has potential applications in various fields of scientific research. This paper has provided an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this chemical compound. Further studies are needed to fully understand the potential of this chemical compound and its applications in various fields.
合成法
Ethyl 4-(4-amino-5-(morpholine-4-carbonyl)-2-thioxothiazol-3(2H)-yl)benzoate is synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis starts with the reaction of 2-aminothiazole with carbon disulfide to form 2-thioxothiazolidine-4-one. This compound is then reacted with 4-chlorobenzoic acid to form ethyl 4-chlorobenzoate. The final step involves the reaction of ethyl 4-chlorobenzoate with morpholine-4-carbonyl isothiocyanate and ammonium carbonate to form ethyl 4-(4-amino-5-(morpholine-4-carbonyl)-2-thioxothiazol-3(2H)-yl)benzoate.
科学的研究の応用
Ethyl 4-(4-amino-5-(morpholine-4-carbonyl)-2-thioxothiazol-3(2H)-yl)benzoate has been studied for its potential applications in various fields of scientific research. This chemical compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. It has also been studied for its antimicrobial and antioxidant properties.
特性
IUPAC Name |
ethyl 4-[4-amino-5-(morpholine-4-carbonyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-2-24-16(22)11-3-5-12(6-4-11)20-14(18)13(26-17(20)25)15(21)19-7-9-23-10-8-19/h3-6H,2,7-10,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKKPISGHZZGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(4-amino-5-(morpholine-4-carbonyl)-2-thioxothiazol-3(2H)-yl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2931601.png)

![2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2931604.png)
![2-Aminothieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2931607.png)

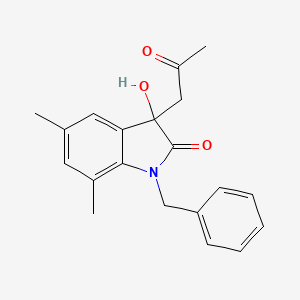
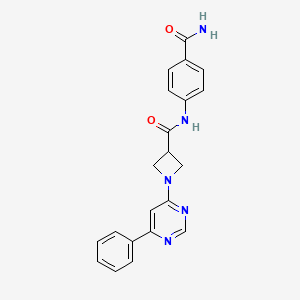
![(Z)-4-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2931614.png)
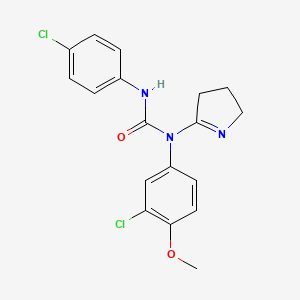
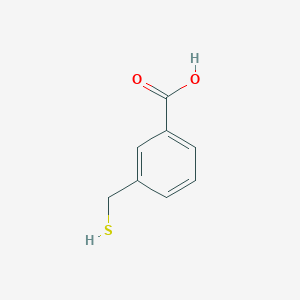
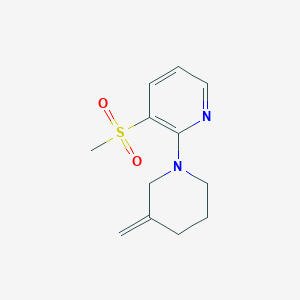
![1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate](/img/structure/B2931621.png)
